molecular formula C16H19ClN4O2S B2704340 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide CAS No. 921475-60-7

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide

Cat. No. B2704340
CAS RN: 921475-60-7
M. Wt: 366.86
InChI Key: ZEWZRVNBLMCTSD-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide is a compound with a unique chemical structure that has been widely studied in the field of medicinal chemistry. This compound has shown potential in various scientific research applications, including drug discovery and development.

Scientific Research Applications

Anti-Hepatocellular Carcinoma Activity

Compound 6h, a derivative of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide, has demonstrated remarkable anti-hepatocellular carcinoma (HCC) activity. Specifically, it exhibits potent inhibition against HepG2 cells, with an IC50 of 5.62 μM. Additionally, compound 6h suppresses the formation of HepG2 colonies. Mechanistic studies reveal that it effectively inhibits C-RAF/FLT3 kinases, leading to reduced proliferation and migration of HepG2 cells. Furthermore, it induces cell cycle arrest in the G2/M phase and promotes apoptosis. Notably, compound 6h also possesses better aqueous solubility than Sorafenib, an existing anti-HCC drug .

Dual C-RAF/FLT3 Inhibition

Compound 6h targets both C-RAF and FLT3 kinases. Its potent inhibition of C-RAF kinase (98.15%) surpasses that of Sorafenib (96.66%) at 20 μM. This dual inhibition makes it a promising candidate for further investigation as a novel C-RAF/FLT3 inhibitor .

Antitumor and Cytotoxic Activity

Thiazole derivatives, including 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide, have been explored for their antitumor properties. These compounds exhibit cytotoxic effects on various human tumor cell lines. For instance, a related compound demonstrated potent effects against prostate cancer cells .

Improved Druggability

The incorporation of hydrophilic side moieties in thiazol-urea derivatives aims to enhance their druggability. Compound 6h represents a step forward in achieving this goal, with better aqueous solubility compared to Sorafenib. Such improvements are crucial for successful formulation development of kinase inhibitors .

Potential in Oncology Therapeutics

Given the success of FDA-approved drugs containing thiazole moieties (e.g., Dasatinib, Dabrafenib), exploring novel derivatives like 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide holds promise for oncology therapeutics. These compounds may target specific kinases or pathways involved in cancer progression .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-3-21(4-2)14(22)9-13-10-24-16(19-13)20-15(23)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWZRVNBLMCTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide

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